molecular formula C9H8ClNO B1500699 Isoindoline-2-carbonyl chloride CAS No. 3432-58-4

Isoindoline-2-carbonyl chloride

Cat. No. B1500699
M. Wt: 181.62 g/mol
InChI Key: ULBYXUAYQUKEEA-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

1,3-Dihydro-isoindole-2-carbonyl chloride (27A) is prepared from 2,3-dihydro-1H-isoindole as described for 24A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)CN1.[CH2:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13]C[N:11]1[C:20]([Cl:22])=[O:21]>>[CH2:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][N:11]1[C:20]([Cl:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N(CCC2=CC=CC=C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N(CC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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